molecular formula C8H9BrFIN2S B046603 (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide CAS No. 65896-13-1

(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide

Cat. No.: B046603
CAS No.: 65896-13-1
M. Wt: 391.04 g/mol
InChI Key: VSEKTFKBSOLJFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The compound is typically stored at -20°C and shipped at room temperature .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include halogenating agents, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted derivatives .

Scientific Research Applications

(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide include:

  • (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Ethyl Ester Monohydriodide
  • (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Propyl Ester Monohydriodide

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical properties and reactivity. This makes it particularly useful in specific research applications, such as neurology and proteomics .

Properties

IUPAC Name

[amino(methylsulfanyl)methylidene]-(2-bromo-6-fluorophenyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2S.HI/c1-13-8(11)12-7-5(9)3-2-4-6(7)10;/h2-4H,1H3,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEKTFKBSOLJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=[NH+]C1=C(C=CC=C1Br)F)N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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